molecular formula C17H18N6O3 B2361524 (E)-1-allyl-8-(2-(2-hydroxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 887200-73-9

(E)-1-allyl-8-(2-(2-hydroxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2361524
CAS No.: 887200-73-9
M. Wt: 354.37
InChI Key: XBDZIIDIKBKLMY-VCHYOVAHSA-N
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Description

(E)-1-allyl-8-(2-(2-hydroxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H18N6O3 and its molecular weight is 354.37. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Studies

Research by Gobouri (2020) explored the synthesis of new purine derivatives, focusing on compounds structurally similar to the one . These studies are crucial for understanding the potential applications and properties of such compounds in various fields, including medicine and chemistry (Gobouri, 2020).

Photochemistry in Drug Synthesis

Han et al. (2008) investigated the use of photochemistry to create novel derivatives of pentoxifylline, a compound structurally related to (E)-1-allyl-8-(2-(2-hydroxybenzylidene)hydrazinyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione. This approach can potentially be applied to synthesize variations of the mentioned compound for specific applications (Han, Bonnet, & Westhuizen, 2008).

Potential Pharmacological Applications

Research by Chłoń-Rzepa et al. (2013) on similar purine derivatives explored their affinity and pharmacological evaluation, particularly their potential antidepressant and anxiolytic properties. This suggests possible pharmacological applications for the compound (Chłoń-Rzepa et al., 2013).

Chemical Transformations for Bioactive Substances

Korobko (2016) examined the chemical transformations of 8-hydrazinyl-1,3-dimethyl-7-arylalkyl-1H-purine-2,6(3H,7H)-diones. This study provides insight into the chemical behavior of related compounds, contributing to the understanding of how to manipulate similar purine derivatives for targeted applications (Korobko, 2016).

Potential in Treating Neurodegenerative Diseases

Brunschweiger et al. (2014) focused on water-soluble tricyclic xanthine derivatives as multitarget drugs for neurodegenerative diseases. Their research on compounds with similar structural features to this compound suggests potential applications in treating such diseases (Brunschweiger et al., 2014).

Synthesis of Novel Fused Ring Systems

Hesek and Rybár (1994) synthesized new fused purine-2,6-diones, providing a basis for understanding the synthetic pathways and potential applications of similar compounds in various fields (Hesek & Rybár, 1994).

Properties

IUPAC Name

8-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-3,7-dimethyl-1-prop-2-enylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O3/c1-4-9-23-15(25)13-14(22(3)17(23)26)19-16(21(13)2)20-18-10-11-7-5-6-8-12(11)24/h4-8,10,24H,1,9H2,2-3H3,(H,19,20)/b18-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBDZIIDIKBKLMY-VCHYOVAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C1NN=CC3=CC=CC=C3O)N(C(=O)N(C2=O)CC=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(N=C1N/N=C/C3=CC=CC=C3O)N(C(=O)N(C2=O)CC=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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